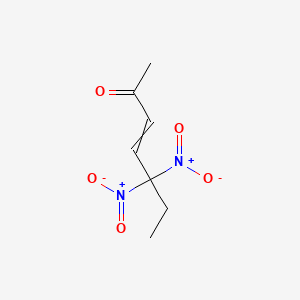
5,5-Dinitrohept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dinitrohept-3-en-2-one is an organic compound characterized by the presence of two nitro groups attached to the fifth carbon of a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dinitrohept-3-en-2-one typically involves the nitration of hept-3-en-2-one. This process can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to obtaining high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of hept-3-en-2-one.
Substitution: Compounds with various functional groups replacing the nitro groups.
Scientific Research Applications
5,5-Dinitrohept-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving nitro group transformations and their biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with nitro group functionalities.
Industry: It is used in the production of materials with specific properties, such as explosives and propellants, due to the presence of nitro groups.
Mechanism of Action
The mechanism of action of 5,5-Dinitrohept-3-en-2-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
5,5-Dinitroheptane: Similar structure but lacks the double bond present in 5,5-Dinitrohept-3-en-2-one.
5,5-Dinitrohex-3-en-2-one: Similar structure but with a shorter carbon chain.
5,5-Dinitrooct-3-en-2-one: Similar structure but with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of a double bond, which can influence its reactivity and applications
Properties
CAS No. |
62116-11-4 |
|---|---|
Molecular Formula |
C7H10N2O5 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
5,5-dinitrohept-3-en-2-one |
InChI |
InChI=1S/C7H10N2O5/c1-3-7(8(11)12,9(13)14)5-4-6(2)10/h4-5H,3H2,1-2H3 |
InChI Key |
MIJCSIPJEUGDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC(=O)C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















